molecular formula C11H7FOS B1346318 3-(3-Fluorobenzoyl)thiophene CAS No. 896618-57-8

3-(3-Fluorobenzoyl)thiophene

Cat. No. B1346318
M. Wt: 206.24 g/mol
InChI Key: MWVKQWWXIODXPB-UHFFFAOYSA-N
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Description

3-(3-Fluorobenzoyl)thiophene is a heterocyclic organic compound with the molecular formula C11H7FOS . It is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including ring-forming multicomponent reactions . The synthesis of 3-fluorothiophene is challenging due to the higher reactivity of the 2-position of thiophene .


Molecular Structure Analysis

The molecular weight of 3-(3-Fluorobenzoyl)thiophene is 206.24 g/mol . Thiophene derivatives possess exceptional photophysical properties compared to other heterocycles .


Chemical Reactions Analysis

Thiophenes are important heterocyclic scaffolds found in natural products as well as in pharmaceutically active agents . They have attracted considerable interest due to their peculiar redox potentials .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3-Fluorobenzoyl)thiophene include its molecular formula (C11H7FOS) and molecular weight (206.24 g/mol) .

Scientific Research Applications

Synthesis and Structural Properties

The synthesis and structural analysis of compounds related to 3-(3-Fluorobenzoyl)thiophene have been a subject of interest due to their potential applications in various fields. For example, Saeed et al. (2011) investigated the synthesis, structural, and vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, providing insights into their conformational properties through X-ray diffraction and vibrational spectra analysis (Saeed, Erben, Shaheen, & Flörke, 2011). Similarly, Nagaraju et al. (2018) reported on the crystal structure of a thiophene derivative, highlighting the importance of thiophene as a core structure in the development of heterocyclic compounds with wide-ranging applications (Nagaraju et al., 2018).

Biological Activities and Applications

Substituted thiophenes, including derivatives of 3-(3-Fluorobenzoyl)thiophene, have exhibited a broad spectrum of biological activities. These activities include antibacterial, antifungal, antioxidant, and antiproliferative effects, making them of interest in pharmaceutical research. The development of thiophene-based fluorophores and their applications in organic electronics and as thin-film transistors, organic field-effect transistors, and solar cells have also been explored, demonstrating the versatility of these compounds in material science (Nagaraju et al., 2018).

Environmental and Material Science Applications

The modification of activated carbon with thiophene derivatives for the removal of toxic metal ions from water highlights the potential environmental applications of these compounds. Ghaedi et al. (2015) optimized the use of modified activated carbon prepared from Pomegranate wood for the adsorption of copper (II) ions, illustrating the compound's utility in water treatment processes (Ghaedi, Ghaedi, Vafaei, Iravani, Keshavarz, Rad, Tyagi, Agarwal, & Gupta, 2015).

Safety And Hazards

The safety data sheet for thiophene indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiophene-based analogs are being researched extensively due to their potential as biologically active compounds . They are also being used in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

properties

IUPAC Name

(3-fluorophenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FOS/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVKQWWXIODXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641836
Record name (3-Fluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorobenzoyl)thiophene

CAS RN

896618-57-8
Record name (3-Fluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Olsson - Drug development research, 2003 - Wiley Online Library
Agonist allosteric enhancers stabilize the adenosine‐A 1 adenosine receptor‐G protein ternary complex, thereby potentiating and prolonging the action of adenosine. Because they act …
Number of citations: 1 onlinelibrary.wiley.com

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